![molecular formula C13H12ClF3N2O4 B2711809 6-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid CAS No. 2361645-76-1](/img/structure/B2711809.png)
6-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine and benzoxazine rings are common structures in many biologically active compounds . Pyrrolidine, a five-membered ring with one nitrogen atom, is a versatile scaffold in drug discovery . Benzoxazine is a type of heterocyclic compound that contains a benzene ring fused to an oxazine ring .
Synthesis Analysis
While specific synthesis methods for the compound you mentioned are not available, pyrrolidine-functionalized nucleosides have been synthesized via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors .Molecular Structure Analysis
The molecular structure of similar compounds has been established by single crystal X-ray diffraction analysis . The features of the crystal structure and intermolecular interactions were investigated using software packages .Chemical Reactions Analysis
Pyrrolidine-functionalized nucleosides have been prepared via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the density, color, hardness, malleability, solubility, electrical conductivity, melting point, and boiling point are all physical properties that can be measured .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking Applications
The synthesis of novel pyridine and fused pyridine derivatives demonstrates the utility of chemical compounds related to your query in creating potentially biologically active molecules. These compounds have been evaluated through in silico molecular docking screenings, indicating their potential interactions with target proteins, showcasing their relevance in drug discovery processes (Flefel et al., 2018).
Antimicrobial and Antioxidant Activity
Research into the synthesis of new chemical entities often explores their antimicrobial and antioxidant properties. The development of compounds with these activities is crucial for identifying new therapeutic agents. Studies have synthesized various derivatives to evaluate these properties, contributing to the pool of knowledge on potential antimicrobial and antioxidant agents (Naganagowda & Petsom, 2011).
Antiviral and Receptor Antagonist Research
Compounds related to your query have been studied for their potential as antiviral agents and receptor antagonists. This includes examining the mechanisms of action of these compounds on specific cellular receptors, an area of research that holds promise for developing treatments for various diseases, including HIV (Watson et al., 2005).
Development of Herbicidal Agents
The synthesis of novel chemical entities extends into agricultural applications, including the development of new herbicidal agents. This research is vital for improving crop protection strategies, showcasing the versatility of chemical synthesis in addressing both medical and agricultural needs (Hamprecht et al., 1999).
Wirkmechanismus
The mode of action of such compounds often involves interaction with specific protein targets in the body, leading to changes in cellular function. The specific targets and mode of action would depend on the exact structure of the compound and could vary widely among different compounds .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties are typically determined through experimental studies and can be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors .
The compound’s action can also be influenced by various environmental factors, including pH, temperature, presence of other compounds, and specific conditions within the body. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This includes the exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Eigenschaften
IUPAC Name |
6-chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2.C2HF3O2/c12-7-1-2-9-8(5-7)11(3-4-13-6-11)16-10(15)14-9;3-2(4,5)1(6)7/h1-2,5,13H,3-4,6H2,(H,14,15);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUQLBGUFKWBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=C(C=CC(=C3)Cl)NC(=O)O2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

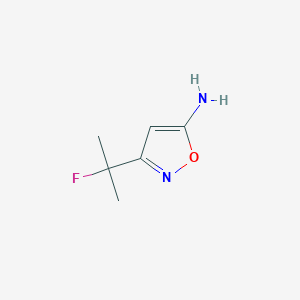
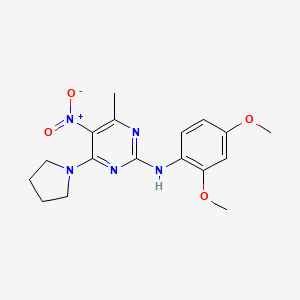

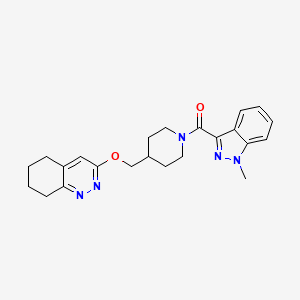
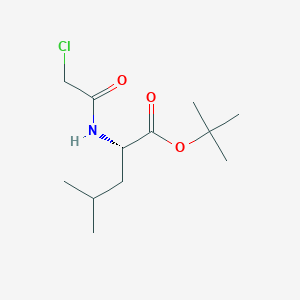

amino}acetate](/img/structure/B2711737.png)
![3-(4-Chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2711738.png)
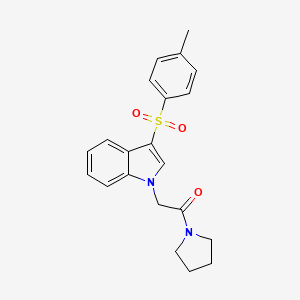

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2711743.png)
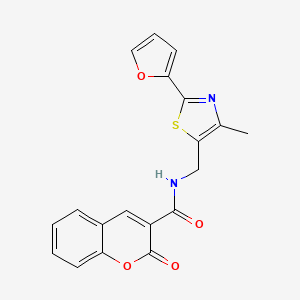
![Ethyl 2-tert-butyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2711745.png)
![5-((4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2711747.png)